4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine 4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine
Brand Name: Vulcanchem
CAS No.: 1016491-24-9
VCID: VC11917452
InChI: InChI=1S/C20H15ClN4/c21-15-10-8-14(9-11-15)19-17-6-1-2-7-18(17)24-20(25-19)23-13-16-5-3-4-12-22-16/h1-12H,13H2,(H,23,24,25)
SMILES: C1=CC=C2C(=C1)C(=NC(=N2)NCC3=CC=CC=N3)C4=CC=C(C=C4)Cl
Molecular Formula: C20H15ClN4
Molecular Weight: 346.8 g/mol

4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine

CAS No.: 1016491-24-9

Cat. No.: VC11917452

Molecular Formula: C20H15ClN4

Molecular Weight: 346.8 g/mol

* For research use only. Not for human or veterinary use.

4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine - 1016491-24-9

Specification

CAS No. 1016491-24-9
Molecular Formula C20H15ClN4
Molecular Weight 346.8 g/mol
IUPAC Name 4-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)quinazolin-2-amine
Standard InChI InChI=1S/C20H15ClN4/c21-15-10-8-14(9-11-15)19-17-6-1-2-7-18(17)24-20(25-19)23-13-16-5-3-4-12-22-16/h1-12H,13H2,(H,23,24,25)
Standard InChI Key HLSUNYVPYDRVFJ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=NC(=N2)NCC3=CC=CC=N3)C4=CC=C(C=C4)Cl
Canonical SMILES C1=CC=C2C(=C1)C(=NC(=N2)NCC3=CC=CC=N3)C4=CC=C(C=C4)Cl

Introduction

4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine is a complex synthetic organic compound featuring a quinazoline core. This compound is characterized by its molecular formula, C19H17ClN4, and a molecular weight of approximately 348.82 g/mol. Its structure includes a 4-chlorophenyl group and a pyridin-2-ylmethyl moiety attached to the quinazoline ring, which suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Synthesis

The synthesis of 4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine typically involves multi-step organic reactions. While specific synthesis protocols may vary based on reaction conditions and reagents used, common approaches often involve the formation of the quinazoline core followed by the introduction of the 4-chlorophenyl and pyridin-2-ylmethyl groups.

Biological Activities and Potential Applications

Research indicates that compounds similar to 4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine exhibit significant biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The quinazoline scaffold is known for its ability to inhibit various kinases, suggesting that this compound may act as a kinase inhibitor. Specific studies on related compounds have demonstrated their effectiveness against certain cancer cell lines, highlighting their potential as therapeutic agents.

Interaction Studies

Interaction studies involving 4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine often focus on its binding affinity to various biological targets, particularly kinases. These studies typically utilize techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography to elucidate the structural basis of these interactions.

Related Compounds

Several compounds share structural features with 4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine, including:

Compound NameMolecular FormulaKey Features
N-(4-Chlorophenyl)-2-(pyridin-4-yl)quinazolin-4-amineC20H17ClN4Different pyridine substitution
N-(6-Bromopyridin-2-yl)-quinazoline derivativeC21H18BrN5Bromine instead of chlorine
N-(4-Chloroanilino)-quinazoline derivativeC18H16ClN5Substituted aniline group
N-(6-Chloropyridin-2-yl)-quinazoline derivativeC20H17ClN4Different position of chlorine substitution

These compounds highlight the diversity within the quinazoline class while emphasizing the unique combination of substituents found in 4-(4-chlorophenyl)-N-[(pyridin-2-yl)methyl]quinazolin-2-amine, which may confer distinct biological activities and properties.

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